![molecular formula C16H14ClF3N2O B3148803 N-[2-(3-Chloro-5-trifluoromethyl-pyridin-2-yl)-ethyl]-4-methyl-benzamide CAS No. 658066-34-3](/img/structure/B3148803.png)
N-[2-(3-Chloro-5-trifluoromethyl-pyridin-2-yl)-ethyl]-4-methyl-benzamide
Overview
Description
“N-[2-(3-Chloro-5-trifluoromethyl-pyridin-2-yl)-ethyl]-4-methyl-benzamide” is a complex organic compound. It contains a benzamide group attached to a pyridine ring with trifluoromethyl and chloro substituents .
Molecular Structure Analysis
The molecular structure of this compound is characterized by a benzamide group attached to a pyridine ring. The pyridine ring carries a trifluoromethyl group and a chloro substituent .Chemical Reactions Analysis
The chemical reactions involving this compound could be complex due to the presence of multiple functional groups. The pyridine ring, the trifluoromethyl group, and the benzamide group can all participate in various chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. The presence of the trifluoromethyl group could make it relatively nonpolar and volatile .Mechanism of Action
Target of Action
The primary target of N-[2-(3-Chloro-5-trifluoromethyl-pyridin-2-yl)-ethyl]-4-methyl-benzamide, also known as Fluopyram , is a broad range of pathogens such as Botrytis spp., Sclerotinia spp., and Monilia spp., as well as powdery mildews and some leaf spot diseases .
Mode of Action
Fluopyram interacts with its targets by inhibiting their growth and reproduction. The compound’s trifluoromethylpyridine (TFMP) moiety plays a crucial role in this interaction . The unique physicochemical properties of the fluorine atom combined with the characteristics of the pyridine moiety contribute to the biological activities of TFMP derivatives .
Biochemical Pathways
It is known that the compound interferes with the normal functioning of the pathogens it targets, leading to their eventual death .
Result of Action
The result of Fluopyram’s action is the effective control of a wide variety of pathogens. This leads to healthier crops and increased agricultural yield .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Fluopyram. For example, in European maize trials, residues of Fluopyram were all < 0.01 mg/kg in samples of cobs+kernels (without husks) taken at about the milk stage, 20–51 days after the last application . This suggests that the compound’s efficacy can be influenced by factors such as the timing of application and the stage of crop growth.
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethyl]-4-methylbenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClF3N2O/c1-10-2-4-11(5-3-10)15(23)21-7-6-14-13(17)8-12(9-22-14)16(18,19)20/h2-5,8-9H,6-7H2,1H3,(H,21,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYPWLABNWGXIQD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NCCC2=C(C=C(C=N2)C(F)(F)F)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClF3N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.74 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(3-Chloro-5-trifluoromethyl-pyridin-2-yl)-ethyl]-4-methyl-benzamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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